RG7388

Description

Biological Significance of the p53 Tumor Suppressor Pathway

The p53 protein, encoded by the TP53 gene, functions as a critical guardian of genomic stability by regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its activity is tightly controlled by the MDM2 oncoprotein, which binds directly to p53, masking its transcriptional activation domain and targeting it for proteasomal degradation. This regulatory axis ensures that p53 remains inactive under normal conditions but becomes stabilized during stress to prevent oncogenesis.

MDM2-Mediated Regulation of p53 Activity

MDM2 serves as a primary negative regulator of p53 through multiple mechanisms:

- Physical interaction : Binds to the transactivation domain of p53, inhibiting its DNA-binding capacity.

- Ubiquitination : Acts as an E3 ligase to ubiquitinate p53, marking it for proteasomal degradation.

- Transcriptional feedback : p53 upregulates MDM2 expression, creating an autoregulatory loop to terminate its own activity.

Rationale for MDM2 Inhibition in Cancer Therapeutics

In cancers retaining wild-type (WT) p53, overexpression of MDM2 is a common mechanism to suppress p53 function, driving tumorigenesis. MDM2 inhibitors aim to restore p53 activity by disrupting this interaction, selectively targeting p53-WT tumors. RG7388 (Idasanutlin) represents a second-generation MDM2 antagonist with enhanced potency and bioavailability compared to earlier compounds like Nutlin-3a.

Properties

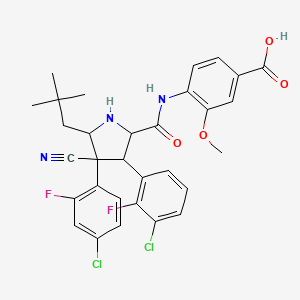

IUPAC Name |

4-[[3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTXCJFHQKSQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29Cl2F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RG7388 typically involves multi-step organic synthesis. The process may include:

Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the ring closure.

Introduction of Substituents: The chloro and fluoro groups are introduced through halogenation reactions, which may involve reagents like chlorine or fluorine gas, or more commonly, halogenating agents such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI).

Cyano Group Addition: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).

Coupling with Benzoic Acid Moiety: The final step involves coupling the pyrrolidine derivative with a benzoic acid derivative, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the cyano group, converting it to primary amines under conditions using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: The chloro and fluoro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), or sodium hydride (NaH).

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rhabdomyosarcoma Models

In preclinical studies involving rhabdomyosarcoma xenografts, RG7388 was evaluated for its ability to enhance the effectiveness of radiotherapy (XRT). The combination treatment significantly improved tumor regression rates without increasing local skin toxicity. Specifically, this compound enhanced the time to tumor recurrence when used alongside XRT, indicating its potential as an adjunct therapy in radiation treatment protocols .

Nasopharyngeal Carcinoma (NPC)

This compound demonstrated significant antitumor activity against NPC cells in vitro and in xenograft models. Treatment with this compound resulted in a dose-dependent increase in apoptosis and cell cycle arrest at the G0/G1 phase. Tumor growth was significantly inhibited in treated mice compared to controls, showcasing this compound's potential as a therapeutic agent for NPC .

Acute Myeloid Leukemia (AML)

In clinical studies, this compound has shown rapid and durable complete responses in patients with AML. The drug's pharmacokinetics and safety profile were assessed in Phase 1/1b trials, confirming its potential for further development in hematological malignancies .

Combination Therapies

This compound has been investigated for its synergistic effects when combined with other treatments. For instance, studies have shown that combining this compound with trametinib (an ERK1/2 inhibitor) can overcome resistance mechanisms that develop during prolonged treatment with this compound alone. This combination enhances antitumor efficacy in glioblastoma models .

Targeting Resistance Mechanisms

Research has indicated that long-term exposure to this compound can lead to acquired resistance through activation of compensatory signaling pathways. Understanding these mechanisms is crucial for developing effective combination strategies that maintain therapeutic efficacy over time .

Case Studies

Mechanism of Action

The mechanism of action of RG7388 would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

Signal Transduction Pathways: Modulating signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potency and Selectivity

RG7388 exhibits superior potency compared to earlier MDM2 inhibitors. For example:

- Nutlin-3a: The first-generation inhibitor showed IC50 values in the micromolar range (e.g., ~2–10 μM in leukemia cells), whereas this compound achieved nanomolar antiproliferative activity (~60–247 nM in neuroblastoma cells) .

- RG7112 : A precursor to this compound, RG7112 required higher doses (e.g., 100 mg/kg in mice) to achieve tumor regression, while this compound induced similar effects at 25 mg/kg with improved metabolic stability .

- SAR405838 (MI-773) : In neuroblastoma cell lines, SAR405838 demonstrated comparable efficacy to this compound (IC50 ~142–247 nM), but this compound has broader clinical validation .

| Compound | MDM2 Binding Affinity (nM) | IC50 (p53-WT Cells) | Selectivity (WT vs. Mutant p53) |

|---|---|---|---|

| This compound | 6 | 60–300 nM | >100-fold |

| Nutlin-3a | ~90 | 2–10 μM | ~10-fold |

| RG7112 | ~18 | 200–500 nM | ~30-fold |

| SAR405838 | ~0.9 | ~100–200 nM | >100-fold |

| XR-4 (novel) | N/A | 21.4 μM | Comparable to this compound |

Pharmacokinetics and Bioavailability

This compound’s oral bioavailability (80% in mice) and half-life (1.6 hours) outperform earlier compounds like Nutlin-3a, which had poor solubility and required frequent dosing . In contrast, newer candidates like XR-4 exhibit lower off-target cytotoxicity but lack this compound’s clinical traction .

Clinical Development

- This compound : Most advanced MDM2 inhibitor, with 15 clinical trials across AML, lymphoma, glioblastoma, and solid tumors. Phase III trials in AML highlighted a 25% complete remission rate but underscored challenges in durable response .

- HDM201 (siremadlin): Another second-gen inhibitor in early-phase trials, yet lacks this compound’s breadth of preclinical validation .

Combination Therapy Efficacy

This compound synergizes with chemotherapy (e.g., cytarabine, cisplatin) and radiotherapy. In neuroblastoma, combinations with topotecan or temozolomide increased apoptosis by 2–5-fold . Similarly, this compound enhanced radiation sensitivity in rhabdomyosarcoma xenografts, reducing tumor volume by 75% vs. 59% with monotherapy . In contrast, Nutlin-3a showed weaker synergy in comparable settings .

Resistance Mechanisms

Long-term this compound exposure can induce p53 mutations (e.g., U-2 OS osteosarcoma models), a drawback shared with RG7112 . Resistance in glioblastoma involves ERK1/2-IGFBP1 pathway activation, which is reversible with MEK inhibitors like trametinib . This contrasts with Nutlin-3a, where resistance often stems from MDM2 amplification rather than p53 mutations .

Biological Activity

RG7388, also known as DS-3032b, is a potent and selective inhibitor of the MDM2 (Murine Double Minute 2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. This compound has garnered significant attention for its potential therapeutic applications in cancer treatment, particularly in tumors with wild-type p53. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by binding to MDM2, preventing it from ubiquitinating p53, thereby stabilizing and activating p53. This activation leads to the transcription of genes involved in cell cycle arrest and apoptosis. The mechanism can be summarized as follows:

- Inhibition of MDM2 : this compound binds to MDM2, inhibiting its ability to target p53 for degradation.

- Activation of p53 : Stabilized p53 accumulates in the nucleus and activates downstream target genes such as p21, leading to cell cycle arrest.

- Induction of Apoptosis : The activation of pro-apoptotic factors results in increased apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound induces apoptosis and cell cycle arrest in various cancer cell lines. A study on nasopharyngeal carcinoma (NPC) cells showed that treatment with this compound led to:

- Increased Apoptosis : Flow cytometry revealed a dose-dependent increase in apoptosis from 1.2% to 59% in 5-8F cells after treatment with this compound at concentrations of 0 to 3 μM .

- Cell Cycle Arrest : Analysis indicated significant accumulation of cells in the G0/G1 phase while decreasing the population in S-phase .

In Vivo Studies

In xenograft models using NPC cells, this compound demonstrated significant antitumor activity:

- Tumor Growth Inhibition : Mice treated with this compound showed a reduction in tumor volume from 0.17 cm³ to 1.88 cm³ compared to control groups .

- Histological Analysis : Tumor sections revealed reduced Ki-67 positive proliferative cells and increased cleaved caspase-3 positive apoptotic cells .

Combination Therapies

This compound has also been evaluated in combination with other treatments. For example:

- Radiation Therapy : In rhabdomyosarcoma models, this compound enhanced the efficacy of radiation therapy without increasing local toxicity. The combination treatment resulted in prolonged time to tumor recurrence compared to radiation alone .

Case Studies

Several case studies have highlighted the clinical potential of this compound:

- Pediatric Sarcoma : In a study involving pediatric patients with sarcoma, this compound was administered alongside standard therapies, showing promising results in terms of enhanced tumor response rates and manageable side effects .

- Adult Solid Tumors : Clinical trials have reported that patients with various solid tumors harboring wild-type p53 experienced tumor shrinkage when treated with this compound, particularly when combined with chemotherapy agents .

Data Summary

Q & A

Q. What molecular mechanisms underlie RG7388-induced cell cycle arrest and apoptosis in wild-type p53 cancer cells?

this compound binds MDM2, blocking its interaction with p53, thereby stabilizing p53 and activating downstream pathways. Stabilized p53 upregulates p21 (cell cycle inhibitor) and pro-apoptotic proteins like PUMA, leading to G1-phase arrest and caspase-dependent apoptosis. Key methods for validation include:

- Western blotting to quantify p53, p21, and PUMA expression .

- Flow cytometry with propidium iodide staining to assess cell cycle distribution (e.g., G1-phase accumulation) and Annexin V/PI assays to measure apoptosis .

- Proliferation assays (CCK-8, EdU) to confirm dose-dependent growth inhibition .

Q. What standardized in vitro assays are used to evaluate this compound efficacy in cancer cell lines?

- Dose-response profiling : CCK-8 or MTT assays to calculate IC50 values (e.g., 0.03 µM in neuroblastoma cells) .

- EdU incorporation assays to measure DNA synthesis inhibition .

- Flow cytometry for cell cycle analysis (e.g., G1-phase increase from 50% to 80% in DLBCL cells treated with 8 µM this compound) and apoptosis quantification (early/late apoptotic populations) .

- HTRF binding assays to confirm MDM2-p53 inhibition (IC50 = 6 nM) .

Q. How do researchers validate p53 pathway activation in this compound-treated models?

- Immunoblotting for p53, MDM2, and downstream targets (e.g., p21, PUMA) across time points to track dynamic pathway activation .

- qRT-PCR to measure transcriptional upregulation of p53-responsive genes .

- Functional rescue experiments using p53 inhibitors (e.g., PFT-α) to confirm dependency on p53 signaling .

Advanced Research Questions

Q. How can researchers optimize this compound combination therapies with chemotherapeutics like temozolomide (TMZ)?

- Synergy analysis : Use the Chou-Talalay method to calculate combination indices (CI) via CalcuSyn. For example, this compound:TMZ at 1:50 molar ratios achieved synergistic killing (CI < 1) in glioblastoma stem cells (GSCs), reducing TMZ IC50 from 270 µM to 83 µM .

- Isobolograms to visualize additive vs. synergistic interactions .

- Sequential dosing strategies : Pre-treatment with cisplatin for 1 hour followed by this compound enhances apoptosis in ovarian clear cell carcinoma (OCCC) via sustained p53 activation .

Q. What methodologies identify mechanisms of secondary resistance to this compound in sarcoma models?

- Resistance induction : Gradually escalate this compound doses (e.g., 1–4 µM over 3 months) in STS cell lines (e.g., IB115) to generate resistant populations .

- Apoptosis and cell cycle profiling : Compare Annexin V/PI staining and cell cycle distribution between parental and resistant cells (e.g., resistant IB115P4 cells show <30% apoptosis vs. 98.7% in parental cells) .

- Transcriptomic analysis : Microarrays or RNA-seq to identify dysregulated pathways (e.g., MAPK activation in glioblastoma resistance), validated via pharmacologic inhibitors (e.g., trametinib for MEK) .

Q. How do pharmacokinetic/pharmacodynamic (PK/PD) models guide intermittent dosing schedules for this compound?

- Preclinical modeling : In osteosarcoma xenografts, intermittent dosing (e.g., 50 mg/kg twice weekly) achieved tumor stasis equivalent to daily dosing, reducing toxicity risks .

- Statistical equivalence testing : Compare tumor growth inhibition between schedules (e.g., 30 mg/kg daily vs. 50 mg/kg weekly) using ANOVA or mixed-effects models .

- Clinical translation : Phase I trials adopted 5-day-on/23-day-off regimens to mitigate gastrointestinal toxicity while maintaining efficacy .

Q. What experimental strategies address this compound’s pharmacokinetic limitations, such as exposure variability?

- Prodrug development : RO6839921 (PEGylated this compound) was tested intravenously in phase I trials, but interpatient variability remained comparable to oral this compound .

- Co-administration with CYP inhibitors : Use azoles (e.g., fluconazole) to reduce this compound metabolism, prolonging half-life (~1 day in AML patients) .

- Nanoformulations : Dual-drug nanoparticles (e.g., TMZ+this compound) improve CNS penetration in glioblastoma models, validated via HPLC drug release assays .

Q. How can researchers evaluate this compound’s efficacy in TP53 wild-type cancers with co-occurring genetic alterations (e.g., MYCN amplification)?

- Co-amplified models : In MYCN+/MDM2+ neuroblastoma cells (e.g., NGP), this compound synergizes with topotecan (CI = 0.3–0.5) but shows antagonism with cisplatin in MYCN+ NB1691 cells, highlighting context-dependent interactions .

- Genetic knockdown : siRNA-mediated MYCN silencing restores this compound sensitivity in resistant lines .

- In vivo validation : Orthotopic xenografts (e.g., U87MG glioblastoma) treated with this compound + trametinib show prolonged survival vs. monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.